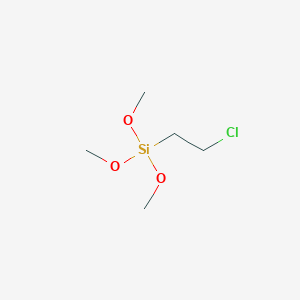
trans-1-Iodo-1-Hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Iodo-1-Hexene (TIH) is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. TIH has a wide range of applications in organic synthesis, biochemistry, and pharmacology. It is also used in the production of polymers and other synthetic materials. TIH has been studied extensively in the laboratory and has been found to have many useful properties. In
Wissenschaftliche Forschungsanwendungen
Isomerization and Catalysis : The isomerization of 1-hexene, a process relevant to trans-1-Iodo-1-Hexene, has been studied using sulfated mesoporous Ta oxides. These oxides showed significant conversion of 1-hexene to trans/cis-2-isomers, revealing their potential as effective catalysts in chemical transformations (Rao, Kang, & Antonelli, 2008).
Educational Applications : The iodochlorination of 1-hexene, closely related to this compound, has been utilized in practical courses encompassing inorganic, organic, computational chemistry, and NMR spectroscopy, indicating its utility as an educational tool (Sereda, 2006).
Reaction Mechanism Studies : Research has explored the reaction between 1-hexene and hydrogen on copper-chromium oxide catalysts, offering insights into reaction mechanisms relevant to similar compounds like this compound (Matsuzaki & Burwell, 1963).
Stereospecific Synthesis : The synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides, including trans-1-iodo-2-hexene, demonstrates the compound's role in stereospecific organic synthesis (Kim, Lee, Kim, & Sung, 2002).
Separation Technologies : Studies on the separation of 1-hexene and trans-3-hexene using ionic liquids highlight the importance of such compounds in developing new separation technologies for isomeric mixtures (Ji-qin et al., 2006).
Photochemical Reactions : Photocatalytic oxidation of 2-hexene on titanium dioxide, with relevance to this compound, was studied, showcasing the potential of photochemical methods in organic synthesis (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-iodohex-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPXMNNQGXDDV-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-98-7 |
Source


|
| Record name | trans-1-Iodo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)







